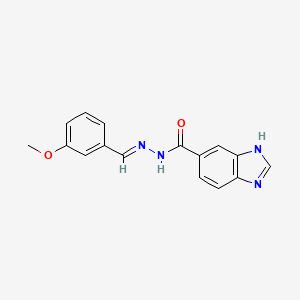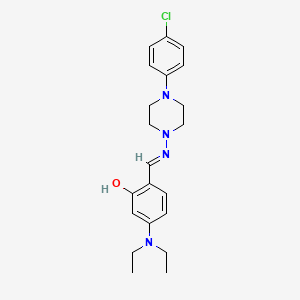
N'-(3-Methoxybenzylidene)-1H-benzimidazole-6-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(3-Methoxybenzylidene)-1H-benzimidazole-6-carbohydrazide: is a chemical compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The presence of the benzimidazole ring system, along with the methoxybenzylidene and carbohydrazide moieties, imparts unique chemical and biological properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N’-(3-Methoxybenzylidene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation of 3-methoxybenzaldehyde with 1H-benzimidazole-6-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product. The reaction can be catalyzed by acids such as hydrochloric acid or bases such as sodium hydroxide.
Industrial Production Methods: In an industrial setting, the synthesis of N’-(3-Methoxybenzylidene)-1H-benzimidazole-6-carbohydrazide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: N’-(3-Methoxybenzylidene)-1H-benzimidazole-6-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: N’-(3-Methoxybenzylidene)-1H-benzimidazole-6-carbohydrazide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential antimicrobial, antifungal, and anticancer activities. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development.
Medicine: The compound has shown potential as a therapeutic agent in the treatment of various diseases, including cancer, bacterial infections, and fungal infections. Its ability to inhibit specific enzymes and pathways involved in disease progression makes it a valuable lead compound for drug discovery.
Industry: In the industrial sector, N’-(3-Methoxybenzylidene)-1H-benzimidazole-6-carbohydrazide is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical, thermal, and chemical properties.
Wirkmechanismus
The mechanism of action of N’-(3-Methoxybenzylidene)-1H-benzimidazole-6-carbohydrazide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting key biological pathways. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the suppression of cell proliferation in cancer cells. Additionally, its interaction with microbial enzymes can result in the inhibition of microbial growth and survival.
Vergleich Mit ähnlichen Verbindungen
- N’-(2-Hydroxy-3-methoxybenzylidene)benzohydrazide
- N’-(4-Hydroxy-3-methoxybenzylidene)benzohydrazide
- N’-(3-Methoxybenzylidene)benzofuran-2(3H)-one
Comparison: N’-(3-Methoxybenzylidene)-1H-benzimidazole-6-carbohydrazide is unique due to the presence of the benzimidazole ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the specific arrangement of functional groups. For example, the presence of the benzimidazole ring may enhance its ability to interact with certain biological targets, making it more effective in specific applications.
Eigenschaften
Molekularformel |
C16H14N4O2 |
|---|---|
Molekulargewicht |
294.31 g/mol |
IUPAC-Name |
N-[(E)-(3-methoxyphenyl)methylideneamino]-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C16H14N4O2/c1-22-13-4-2-3-11(7-13)9-19-20-16(21)12-5-6-14-15(8-12)18-10-17-14/h2-10H,1H3,(H,17,18)(H,20,21)/b19-9+ |
InChI-Schlüssel |
OVMZYEZFWNIAQU-DJKKODMXSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3 |
Kanonische SMILES |
COC1=CC=CC(=C1)C=NNC(=O)C2=CC3=C(C=C2)N=CN3 |
Löslichkeit |
>44.1 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[(E)-(2-fluorophenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine](/img/structure/B12000636.png)
![1-[7-Chloro-2-(4-chlorophenyl)-4-quinolinyl]-2-(dibutylamino)ethanol hydrochloride](/img/structure/B12000648.png)






![[4-bromo-2-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12000691.png)
